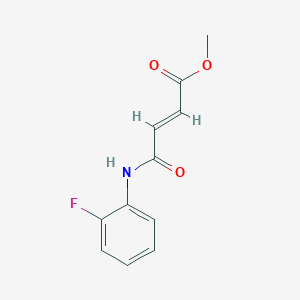
Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate, also known as FABO, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
作用機序
The mechanism of action of Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate involves its ability to react with ROS and form a fluorescent product. The fluorescence of this product can then be detected using various imaging techniques, providing a real-time readout of ROS levels in cells. Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate has also been found to interact with proteins, allowing for the monitoring of protein-protein interactions.
Biochemical and Physiological Effects:
Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate has been found to have various biochemical and physiological effects, including its ability to detect ROS levels in cells and monitor protein-protein interactions. Additionally, Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate has been found to be non-toxic to cells, making it a safe tool for studying biological processes.
実験室実験の利点と制限
One of the main advantages of Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate is its ability to detect ROS levels in real-time, providing valuable insights into their role in disease progression. Additionally, Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate is non-toxic to cells, making it a safe tool for studying biological processes. However, one limitation of Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate is its limited stability, which can affect its ability to accurately detect ROS levels over long periods of time.
将来の方向性
There are several future directions for the use of Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate in scientific research. One area of interest is the development of new Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate derivatives with improved stability and sensitivity for detecting ROS levels. Additionally, Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate could be used in combination with other fluorescent probes to provide a more comprehensive understanding of biological processes. Finally, Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate could be used to study the role of ROS in different disease models, providing insights into potential therapeutic targets for various diseases.
合成法
The synthesis of Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate involves the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by the esterification of the resulting product with methanol. The final product, methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate, can be obtained through purification using column chromatography.
科学的研究の応用
Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate has been found to have various applications in scientific research. One of its main uses is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are known to play a role in various diseases, and the ability to detect them in real-time can provide valuable insights into their role in disease progression. Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate has also been used as a tool for studying protein-protein interactions, as it can be conjugated to proteins and used to monitor their interactions in real-time.
特性
分子式 |
C11H10FNO3 |
|---|---|
分子量 |
223.2 g/mol |
IUPAC名 |
methyl (E)-4-(2-fluoroanilino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H10FNO3/c1-16-11(15)7-6-10(14)13-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,13,14)/b7-6+ |
InChIキー |
UKMLTVKTTWVFOW-VOTSOKGWSA-N |
異性体SMILES |
COC(=O)/C=C/C(=O)NC1=CC=CC=C1F |
SMILES |
COC(=O)C=CC(=O)NC1=CC=CC=C1F |
正規SMILES |
COC(=O)C=CC(=O)NC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)
![3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol-[1,2-(1,1-cyclohexyldiether)]](/img/structure/B281829.png)
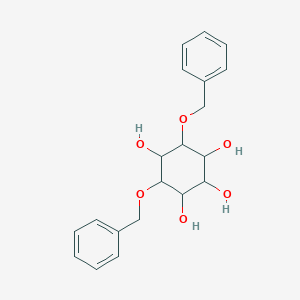
![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)
![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)
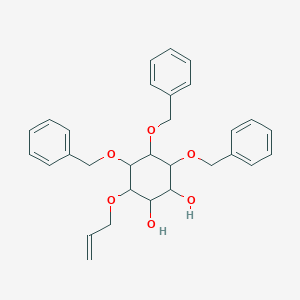
![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)
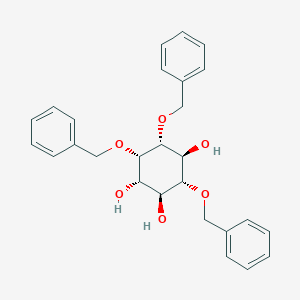
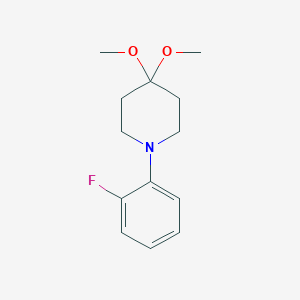
![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)
![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)